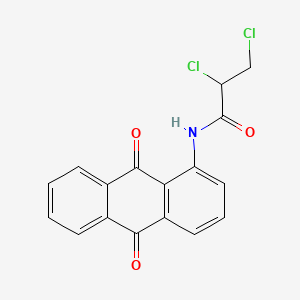

N-1-Anthraquinonyl-2,3-dichloropropionamide

Descripción

Propiedades

Número CAS |

63915-90-2 |

|---|---|

Fórmula molecular |

C17H11Cl2NO3 |

Peso molecular |

348.2 g/mol |

Nombre IUPAC |

2,3-dichloro-N-(9,10-dioxoanthracen-1-yl)propanamide |

InChI |

InChI=1S/C17H11Cl2NO3/c18-8-12(19)17(23)20-13-7-3-6-11-14(13)16(22)10-5-2-1-4-9(10)15(11)21/h1-7,12H,8H2,(H,20,23) |

Clave InChI |

NMNHTHKXGSVAQT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(CCl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods of N-1-Anthraquinonyl-2,3-dichloropropionamide

Starting Material: Anthraquinone and Its Functionalization

The synthesis of N-1-Anthraquinonyl-2,3-dichloropropionamide typically begins with anthraquinone or its amino-substituted derivatives. The key step is the introduction of an amino group at the 1-position of the anthraquinone ring, yielding 1-aminoanthraquinone, which serves as a precursor for further functionalization.

Traditional Methods for 1-Aminoanthraquinone Preparation

Sulfonation-Ammonolysis Route : Anthraquinone is first sulfonated using oleum in the presence of mercury catalysts to produce anthraquinone-1-sulfonic acid, which is subsequently reacted with ammonia to yield 1-aminoanthraquinone. However, mercury's toxicity and environmental hazards limit this method's applicability.

Direct Nitration and Reduction : Anthraquinone undergoes nitration to form a mixture of nitro derivatives (1-, 2-, and dinitroanthraquinones), which are then reduced to amino derivatives. This method suffers from poor selectivity, producing isomeric mixtures that require complex separation.

Improved Selective Synthesis of 1-Aminoanthraquinone

A novel process involves:

Reaction of a 2-substituted benzyl compound (preferably 2-chlorobenzyl chloride) with xylene in the presence of a solid acid catalyst to form 2-substituted dimethyldiphenylmethane.

Air oxidation to produce 2-substituted benzophenonedicarboxylic acid.

Oleum-catalyzed ring closure yielding 1-substituted anthraquinonecarboxylic acid isomers.

Ammonolysis to afford 1-aminoanthraquinonecarboxylic acid and its derivatives.

This process avoids toxic mercury catalysts, improves selectivity for the 1-position amino group, and reduces the need for extensive purification.

Analytical Data and Research Findings

Spectroscopic Characterization

Infrared (IR) Spectroscopy : The compound exhibits characteristic amide carbonyl absorption bands near 1680–1700 cm⁻¹, confirming amide formation. Aromatic C–H stretches appear around 3050 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- $$^{1}H$$ NMR shows aromatic proton signals corresponding to the anthraquinone moiety (δ 7.0–8.5 ppm).

- Aliphatic protons of the dichloropropionamide chain appear at δ 3.0–4.5 ppm, with splitting patterns consistent with chlorinated methylene groups.

- $$^{13}C$$ NMR confirms the presence of carbonyl carbons (~δ 165–175 ppm) and chlorinated carbons (~δ 40–60 ppm).

Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of N-1-Anthraquinonyl-2,3-dichloropropionamide confirm the compound's identity.

Yield and Purity

Reported yields for the acylation step typically range from 70% to 85%, depending on reaction conditions and purification methods. Purity assessed by HPLC or TLC is generally above 95% after recrystallization.

Comparative Table of Key Preparation Steps

Análisis De Reacciones Químicas

Types of Reactions

N-1-Anthraquinonyl-2,3-dichloropropionamide undergoes various chemical reactions, including:

Oxidation: The anthraquinone moiety can be oxidized to form anthraquinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the anthraquinone moiety to anthrone or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium(VI) compounds and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

Aplicaciones Científicas De Investigación

N-1-Anthraquinonyl-2,3-dichloropropionamide has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-1-Anthraquinonyl-2,3-dichloropropionamide involves its interaction with molecular targets such as enzymes and nucleic acids. The anthraquinone moiety intercalates into DNA, disrupting replication and transcription processes . Additionally, the compound can inhibit topoisomerases and other essential cellular proteins, leading to cytotoxic effects .

Comparación Con Compuestos Similares

Similar Compounds

Anthraquinone: A parent compound with similar structural features but lacking the dichloropropionamide group.

N-(2-R-1-anthraquinonyl)ureas: Compounds with urea groups instead of dichloropropionamide, exhibiting different reactivity and applications.

Anthrapyrimidine Derivatives: Compounds formed by cyclization of anthraquinonylureas, showing unique chemical properties.

Uniqueness

N-1-Anthraquinonyl-2,3-dichloropropionamide is unique due to the presence of both anthraquinone and dichloropropionamide moieties, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Actividad Biológica

N-1-Anthraquinonyl-2,3-dichloropropionamide is a synthetic compound derived from anthraquinone, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 861387-42-0 |

| Molecular Formula | C18H11Cl2N3O |

| Molecular Weight | 364.19 g/mol |

| IUPAC Name | N-(9-anthracenyl)-2,3-dichloropropionamide |

Synthesis

The synthesis of N-1-Anthraquinonyl-2,3-dichloropropionamide typically involves the following steps:

- Formation of Anthraquinone Derivative : Starting with anthraquinone, a chlorination reaction introduces chlorine atoms at the 2 and 3 positions on the propionamide chain.

- Amidation : The chlorinated intermediate is then reacted with an appropriate amine to form the final amide product.

The biological activity of N-1-Anthraquinonyl-2,3-dichloropropionamide is attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.

- Anticancer Properties : Research has demonstrated that N-1-Anthraquinonyl-2,3-dichloropropionamide induces apoptosis in cancer cells. It appears to activate caspase pathways and modulate cell cycle progression.

- Antioxidant Effects : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models, contributing to its protective role against cellular damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of N-1-Anthraquinonyl-2,3-dichloropropionamide against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The results indicated that the compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with N-1-Anthraquinonyl-2,3-dichloropropionamide resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 50 |

| 40 | 20 |

Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathways, evidenced by increased Annexin V staining in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.